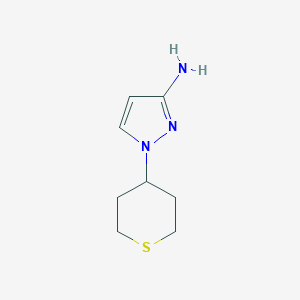

1-(thian-4-yl)-1H-pyrazol-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(thian-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGYKPZLUPKCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thian 4 Yl 1h Pyrazol 3 Amine and Its Analogues

Strategies for the Introduction and Functionalization of the Thian-4-yl Moiety

N-Substitution Reactions of Pyrazolamines with Thiane-derived Electrophiles

A primary and direct approach to the synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine involves the N-alkylation of a pre-formed pyrazolamine with a suitable thiane (B73995) electrophile. 3-Aminopyrazole (B16455), a readily available starting material, possesses two nucleophilic nitrogen atoms in the pyrazole (B372694) ring (N1 and N2) and an exocyclic amino group. The regioselectivity of the N-substitution is a critical aspect of this synthetic route. Generally, the N1 position is more sterically accessible and often favored for substitution.

Common thiane-derived electrophiles for this reaction include 4-halothianes (e.g., 4-bromothiane or 4-iodothiane) or thian-4-one. The reaction with a 4-halothiane would proceed via a nucleophilic substitution mechanism. Alternatively, the reaction with thian-4-one would involve a reductive amination protocol. This typically involves the formation of an intermediate enamine or imine, which is then reduced in situ to the desired amine.

While specific literature detailing the direct N-alkylation of 3-aminopyrazole with a thiane electrophile is not abundant, the principles are well-established in heterocyclic chemistry. For instance, the reaction of 3-aminopyrazoles with various electrophiles is a widely used method for the synthesis of N-substituted pyrazole derivatives. scirp.orgchim.it

Fragment Coupling Techniques for Heterocycle Linkage

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-N and C-C bonds. These techniques offer a powerful alternative for linking the pyrazole and thiane fragments.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds. nih.govbeilstein-journals.org In the context of synthesizing this compound, this would involve the coupling of 3-aminopyrazole with a 4-halothiane. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. A number of palladium and copper-based methods have been developed for the C4-amination of halopyrazoles. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield | Reference |

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Aryl/Alkylamines | High Temperature | Good | nih.gov |

| CuI | 4-Iodo-1H-1-tritylpyrazole | Alkylamines with β-H | - | Effective | nih.gov |

| Pd(OAc)₂ / X-Phos | 2- or 4-Bromo-estrone derivative | Aniline | Microwave, KOt-Bu | Good to Excellent | beilstein-journals.org |

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Aminopyrazoles.

Other Coupling Strategies: A variety of other coupling reactions have been developed for the synthesis of substituted pyrazoles, which could be adapted for the linkage of pyrazole and thiane moieties. These include multicomponent reactions that assemble the pyrazole ring from simpler starting materials in a single step. scispace.com For example, a three-component coupling of an alkyne, a nitrile, and a titanium imido complex has been reported for the synthesis of multisubstituted pyrazoles. scispace.com

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound relies on the availability of key precursors, namely a pyrazolamine synthon and a thiane-derived synthon.

Synthesis of Pyrazolamine Precursors: 3-Aminopyrazole is a common and commercially available starting material. However, substituted pyrazolamines can be synthesized through various methods. A prevalent method is the condensation of a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine. chim.itarkat-usa.org This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to the pyrazole ring. Another common route is the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.orggoogle.com The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents.

| Precursor Type | Reactants | Conditions | Product | Reference |

| β-Ketonitrile | β-Ketonitrile, Hydrazine | - | 3(5)-Aminopyrazole | chim.itarkat-usa.org |

| α,β-Unsaturated Nitrile | α,β-Unsaturated Nitrile, Hydrazine | - | 3(5)-Aminopyrazole | arkat-usa.orggoogle.com |

| 3-Oxo-3-arylpropanenitrile | 3-Oxo-3-arylpropanenitrile, Hydrazinecarboxylate, Arylsulfonyl hydrazide | One-pot, two-step | 3-Aryl-4-(arylthio)-1H-pyrazol-5-amine | nih.gov |

Table 2: Selected Synthetic Routes to Pyrazolamine Precursors.

Synthesis of Thiane-derived Electrophiles: Thiane itself can be synthesized by the cyclization of 1,5-dibromopentane (B145557) with sodium sulfide. Thiane-derived electrophiles, such as 4-halothianes or thian-4-one, are key intermediates. Thian-4-one can be prepared through various methods, including the Dieckmann condensation of esters of 3,3'-thiodipropionic acid followed by hydrolysis and decarboxylation. Halogenation of thian-4-one can provide α-haloketones, while reduction to thian-4-ol followed by conversion to the corresponding halide affords 4-halothianes.

Optimization and Efficiency of Synthetic Routes

The efficiency and practicality of a synthetic route are determined by factors such as yield, regioselectivity, stereoselectivity, and the use of sustainable and environmentally friendly methods.

Regioselectivity and Stereoselectivity Control in Pyrazole Annulation

The formation of the pyrazole ring, or its substitution, often presents challenges in controlling regioselectivity. In the synthesis of N-substituted pyrazoles from unsymmetrical pyrazoles, a mixture of N1 and N2 isomers can be formed. The ratio of these isomers can be influenced by the steric and electronic properties of the substituents on the pyrazole ring and the incoming electrophile, as well as the reaction conditions.

For the synthesis of substituted pyrazoles via cyclocondensation reactions, regioselectivity is a key consideration. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two possible regioisomeric pyrazoles. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. beilstein-journals.org Similarly, aprotic solvents with strong dipole moments, such as DMAc, can improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. mdpi.com

Stereoselectivity is particularly relevant when dealing with substituted thiane rings. The thiane ring can exist in a chair conformation, and substituents can occupy either axial or equatorial positions. Stereoselective reactions of thiane oxides have been explored as a means to obtain functionalized products in a stereocontrolled manner. scirp.orgmdpi.com For example, the stereochemical outcome of substitution on a thiane oxide can be influenced by the nature of the electrophile. scirp.org

| Reaction | Key Factor for Selectivity | Outcome | Reference |

| Pyrazole formation from 1,3-diketone and methylhydrazine | Use of fluorinated alcohols (TFE, HFIP) as solvent | Increased regioselectivity | beilstein-journals.org |

| Pyrazole formation from 1,3-diketone and arylhydrazine | Use of aprotic polar solvents (DMAc, DMF, NMP) | Improved regioselectivity | mdpi.com |

| Michael addition of pyrazoles to conjugated carbonyl alkynes | Presence or absence of Ag₂CO₃ | Switchable stereoselectivity (E or Z isomers) | rsc.org |

| Substitution on thiane oxide | Nature of electrophile (e.g., MeI vs. acylation) | Stereocomplementary substitution | scirp.org |

Table 3: Methods for Controlling Regio- and Stereoselectivity.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nih.gov This includes the use of greener solvents, catalysts, and energy sources.

For pyrazole synthesis, several green approaches have been reported. These include "on water" synthesis, which avoids the use of toxic organic solvents. researchgate.net The use of microwave irradiation can often lead to shorter reaction times and improved yields. researchgate.net Nano-catalysts are also being explored for the green synthesis of pyrazole derivatives. researchgate.net Multicomponent reactions are inherently atom-economical and can reduce the number of synthetic steps and waste generation. scispace.com

| Green Chemistry Approach | Application in Pyrazole Synthesis | Benefit | Reference |

| Use of Green Solvents | "On water" cyclization of diketoesters with semicarbazide (B1199961) hydrochloride | Avoids toxic solvents | researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate | Shorter reaction times, improved efficiency | researchgate.net |

| Nano-catalysis | ZnO nano-catalyst for pyrazole synthesis | Mild, solvent-free conditions | researchgate.net |

| Multicomponent Reactions | Synthesis of pyrano[2,3-c]pyrazole derivatives | Atom economy, operational simplicity | scispace.com |

Table 4: Green and Sustainable Approaches in Pyrazole Synthesis.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Thian 4 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

Proton (¹H) NMR spectroscopy is instrumental in defining the connectivity of protons within a molecule. For pyrazole (B372694) derivatives, the chemical shifts (δ) of the pyrazole ring protons are characteristic. For instance, in related pyrazole structures, the pyrazole H-5 proton often appears as a deshielded singlet. semanticscholar.org The protons on the thian ring would exhibit signals in the aliphatic region, with their multiplicity and coupling constants revealing their spatial relationships. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrazole H-5 | ~7.5-8.5 | s | - |

| Pyrazole H-4 | ~5.8-6.0 | s | - |

| Thian CH (adjacent to N) | ~4.0-4.5 | m | - |

| Thian CH₂ (axial/equatorial) | ~2.0-3.0 | m | - |

| NH₂ | Variable | br s | - |

| Note: This is a predictive table based on analogous structures. Actual values may vary. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. The pyrazole ring carbons exhibit distinct chemical shifts, with the carbon bearing the amino group (C-3) and the carbon adjacent to the nitrogen atoms (C-5) showing characteristic resonances. For example, in similar pyrazole compounds, the C-3 and C-5 carbons can appear at approximately δ 150-160 ppm and δ 130-140 ppm, respectively. The carbons of the thian ring will resonate in the aliphatic region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| Pyrazole C-3 | ~150-160 |

| Pyrazole C-5 | ~130-140 |

| Pyrazole C-4 | ~90-100 |

| Thian C (adjacent to N) | ~50-60 |

| Thian C (other) | ~30-40 |

| Note: This is a predictive table based on analogous structures. Actual values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity within the thian ring and confirming the pyrazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection between the thian ring and the pyrazole nitrogen, as well as the positions of substituents on the pyrazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For 1-(thian-4-yl)-1H-pyrazol-3-amine, the FT-IR spectrum would be expected to show key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected in the 1580-1650 cm⁻¹ range. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic thian ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-S stretching of the thian ring would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=N Stretch (Pyrazole) | 1580-1650 |

| C-N Stretch | 1250-1350 |

| C-S Stretch | 600-800 |

| Note: This is a predictive table based on analogous structures. Actual values may vary. |

Mass Spectrometry for Elemental Composition

Mass spectrometry is a pivotal analytical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions. algimed.comresearchgate.net

For this compound, with a molecular formula of C₈H₁₃N₃S, the theoretical monoisotopic mass can be calculated with high precision. bldpharm.com This calculated value serves as a benchmark for experimental determination via HRMS, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. researchgate.netmdpi.com The analysis involves detecting the protonated molecule, [M+H]⁺, and comparing its measured mass to the theoretical value. A close correlation between the experimental and theoretical mass confirms the elemental composition of the synthesized compound. acs.org

Below is a data table showing the theoretical accurate mass for the protonated form of this compound.

| Parameter | Value |

| Molecular Formula | C₈H₁₃N₃S |

| Theoretical Monoisotopic Mass (M) | 183.08574 u |

| Protonated Ion [M+H]⁺ | C₈H₁₄N₃S⁺ |

| Theoretical Accurate Mass of [M+H]⁺ | 184.09356 u |

This interactive table provides the fundamental data used in HRMS for the confirmation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govscispace.com It is widely employed for the purity assessment of pharmaceutical compounds and other chemical substances. nih.gov

In the analysis of this compound, an LC system would first separate the compound from any impurities, starting materials, or by-products. The eluent from the LC column is then introduced into the mass spectrometer. lcms.cz The mass spectrometer provides mass information for the components as they elute. For a pure sample of this compound, the resulting total ion chromatogram (TIC) would ideally show a single, sharp peak. The mass spectrum corresponding to this peak would display a base peak at the m/z value of the protonated molecule (184.09356), confirming both the identity and purity of the compound. chrom-china.com The area of this peak relative to the total area of all peaks in the chromatogram is used to quantify the purity level. chrom-china.com

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com For pyrazole derivatives, SC-XRD studies confirm the planarity of the pyrazole ring and determine the conformation of substituent groups. sci-hub.stnih.gov

For this compound, an SC-XRD analysis would elucidate the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the geometry of the pyrazole ring, the chair conformation of the thiane (B73995) ring, and their relative orientation. This data is crucial for understanding the molecule's steric and electronic properties. Although specific crystallographic data for this compound is not publicly available, the table below presents typical parameters obtained from SC-XRD analysis of related pyrazole compounds. sci-hub.strsc.org

| Crystallographic Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 - 12.5 |

| b (Å) | ~ 9.0 - 15.0 |

| c (Å) | ~ 10.0 - 20.0 |

| α (°) | 90 |

| β (°) | ~ 95 - 110 |

| γ (°) | 90 |

| Volume (ų) | ~ 1500 - 2500 |

| Z (molecules/unit cell) | 4 |

This interactive table illustrates the type of crystallographic data obtained from a single crystal X-ray diffraction experiment, based on values for similar pyrazole structures.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. rsc.org In the crystal structure of this compound, hydrogen bonding is expected to be a dominant interaction. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring are effective hydrogen bond acceptors. nih.gov These interactions can lead to the formation of complex supramolecular architectures, such as chains or sheets. nih.govmdpi.com

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of intermolecular contacts. nih.gov The analysis generates a three-dimensional Hirshfeld surface and a corresponding two-dimensional "fingerprint plot," which summarizes the different types of contacts and their relative contributions to the crystal packing. researchgate.net

For this compound, a Hirshfeld analysis would quantify the percentage of different interactions. Given the molecular structure, the most significant contributions would likely come from H···H, N···H/H···N, and S···H/H···S contacts. The N···H contacts would represent the crucial hydrogen bonds, while the numerous H···H contacts would signify van der Waals forces. The presence of the sulfur atom in the thiane ring would also lead to specific S···H interactions. mdpi.comresearchgate.net

The table below provides a hypothetical breakdown of intermolecular contact contributions based on analyses of similar nitrogen- and sulfur-containing heterocyclic compounds. researchgate.netnih.gov

| Intermolecular Contact Type | Typical Percentage Contribution |

| H···H | 40 - 55% |

| N···H / H···N | 15 - 25% |

| S···H / H···S | 5 - 15% |

| C···H / H···C | 5 - 10% |

| Other (C···C, N···C, etc.) | < 5% |

This interactive table presents a representative summary of intermolecular contacts that would be quantified using Hirshfeld surface analysis.

Computational Chemistry and Theoretical Investigations of 1 Thian 4 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecular systems. researchgate.netirjweb.com DFT methods, such as the widely used B3LYP hybrid functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting the behavior of organic molecules like 1-(thian-4-yl)-1H-pyrazol-3-amine. nih.govirjweb.com These calculations are fundamental for geometry optimization, electronic structure analysis, and predicting reactivity. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the flexible thian ring. The thian ring can adopt several conformations, such as the chair, boat, and twist-boat forms. DFT calculations can be used to determine the relative energies of these different conformers, identifying the most stable conformation and the energy barriers between them. acs.org For instance, in related heterocyclic systems, the chair conformation is often the most stable. The orientation of the pyrazole (B372694) group relative to the thian ring (axial vs. equatorial) would also be a key finding of such an analysis.

Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound (Note: These are representative parameters that would be determined in a DFT study.)

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-C (pyrazole) | Value in Angstroms (Å) | |

| C-N (pyrazole) | Value in Angstroms (Å) | |

| N-N (pyrazole) | Value in Angstroms (Å) | |

| C-N (amine) | Value in Angstroms (Å) | |

| C-S (thian) | Value in Angstroms (Å) | |

| C-C (thian) | Value in Angstroms (Å) | |

| Bond Angles | ||

| C-N-N (pyrazole) | Value in Degrees (°) | |

| N-C-C (pyrazole) | Value in Degrees (°) | |

| C-S-C (thian) | Value in Degrees (°) | |

| Dihedral Angles | ||

| Thian Ring | Value in Degrees (°) | |

| Pyrazole-Thian | Value in Degrees (°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. researchgate.net For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and amine group, while the LUMO may be distributed across the ring system. researchgate.net Analysis of the HOMO-LUMO gap provides insights into the potential for electron transfer, which is a key aspect of many chemical and biological processes. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These values would be calculated using methods like TD-DFT.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. researchgate.netuni-muenchen.de

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table shows the type of data generated from an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) on Pyrazole | π* (C=C) in Pyrazole | Calculated Value |

| LP (S) in Thian | σ* (C-C) in Thian | Calculated Value |

| σ (C-H) | σ* (C-N) | Calculated Value |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. rspublication.comacs.org The MEP map illustrates the charge distribution on the molecular surface, using a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). rspublication.com Green and yellow areas represent intermediate potentials.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group due to their lone pairs of electrons, identifying them as sites for hydrogen bonding and electrophilic attack. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them potential hydrogen bond donor sites. rspublication.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of their motions and conformational changes. acs.org While DFT calculations focus on static, minimum-energy structures, MD simulations model the natural motion of atoms and molecules over time by solving Newton's equations of motion. acs.org

For this compound, MD simulations would be invaluable for exploring its conformational flexibility, particularly the dynamics of the thian ring. acs.org Simulations, often performed in a solvent like water to mimic physiological conditions, can reveal the transitions between different ring conformations (e.g., chair-to-boat interconversions). acs.org

By analyzing the trajectory from an MD simulation, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. acs.org This information is critical for understanding how the molecule might interact with a biological target, as its flexibility can influence binding affinity and selectivity.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the structure and dynamics of a molecule. For pyrazole derivatives, computational studies often employ models like the Solvation Model based on Density (SMD) to predict how different solvents affect their properties. researchgate.net For instance, the solvation energies of similar pyrazole compounds have been calculated in various solvents. Negative solvation energies suggest that the compound is soluble in those solvents. researchgate.net Such studies can reveal that certain solvents may be more favorable for solubilization than others. researchgate.net This information is critical for understanding the molecule's behavior in different biological and experimental settings. The polarity of the solvent can also correlate with the electronic properties of the molecule, indicating that the solvent can modulate its reactivity and spectroscopic behavior. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic characteristics of pyrazole derivatives. researchgate.netnih.gov By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values are then compared with experimental data to confirm the molecular structure. nih.gov For example, in a study of pyrazole derivatives, the ¹H NMR spectrum showed characteristic signals for the methyl group, the proton on the pyrazole ring, aromatic protons, and NH protons, which were all consistent with the computationally predicted structure. nih.gov

Similarly, DFT calculations can predict the fundamental vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The potential energy distribution (PED) analysis helps in assigning the calculated vibrational modes to specific functional groups within the molecule. researchgate.net The strong agreement between the computed and experimental vibrational spectra validates the optimized molecular geometry and provides a detailed understanding of the molecule's vibrational properties. researchgate.netresearchgate.net

Molecular Recognition Studies and Interaction Profiling

Understanding how this compound interacts with other molecules, particularly biological receptors, is key to elucidating its potential pharmacological activity.

Computational Modeling of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition. escholarship.org Computational techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) are used to identify and characterize these interactions. researchgate.net For related pyrazole compounds, these analyses have revealed the presence of intermolecular hydrogen bonds and other weak interactions that stabilize the crystal structure. researchgate.net These computational approaches provide a visual and quantitative understanding of the forces that govern how the molecule interacts with its environment and other molecules. escholarship.orgresearchgate.netresearchgate.net

Ligand-Receptor Interaction Hypotheses based on Structural Complementarity

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. arxiv.org This technique is crucial for forming hypotheses about how a molecule like this compound might interact with a biological target. arxiv.orgacs.org For pyrazole derivatives, docking studies have been used to identify key interactions with the active sites of enzymes and receptors. acs.orgnih.gov These studies can reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. acs.orgnih.govacs.org For instance, the carbonyl oxygen of a pyrazole derivative has been shown to form a hydrogen bond with a specific lysine (B10760008) residue in a receptor, an interaction proposed to be crucial for its high affinity. acs.org Such insights are invaluable for structure-based drug design, allowing for the optimization of the ligand to enhance its binding affinity and selectivity for a particular target. mdpi.com

Advanced Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering deep insights into the nature of chemical bonds and non-covalent interactions. researchgate.net QTAIM analysis can be used to characterize the intra- and intermolecular interactions within a molecule, such as C–H···O and N–H···O hydrogen bonds. researchgate.net This method has been applied to study the attractive forces in the crystal structures of related compounds. researchgate.net By examining the topological properties of the electron density, QTAIM can quantify the strength and nature of these interactions, providing a more detailed picture than what is available from geometric criteria alone. researchgate.netresearchgate.netresearchgate.net

Reactivity, Derivatization, and Mechanistic Studies of 1 Thian 4 Yl 1h Pyrazol 3 Amine

Chemical Transformations of the Pyrazole (B372694) Amine Moiety

The exocyclic amine at the C3 position of the pyrazole ring is a primary nucleophilic center, making it a versatile handle for various functionalization and cyclization reactions.

The 3-amino group of aminopyrazoles readily undergoes reactions with a variety of electrophiles, leading to N-functionalized derivatives. These transformations are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Acylation: The amine can be acylated using standard reagents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride) to form the corresponding amides. scirp.org These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the acid byproduct. For example, the acylation of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride yields 5-acylamino pyrazoles. scirp.org

Alkylation: N-alkylation can be achieved by reacting the aminopyrazole with alkyl halides or other alkylating agents. researchgate.net For instance, N-substituted pyrazoles can be prepared from primary amines via condensation with reagents like (1H-pyrazol-1-yl)methanol in a polar aprotic solvent such as acetonitrile, which favors an SN2 reaction mechanism. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamides. beilstein-archives.org The reaction of 5-amino-1H-pyrazoles with 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides results in the formation of N-sulfonylated pyrazoles. chemrxiv.org

Table 1: Examples of Amine Functionalization Reactions on the Aminopyrazole Core

| Reaction Type | Reagent(s) | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl-pyrazole | Heating | scirp.org |

| Acylation | Benzoyl Chloride | N-benzoyl-pyrazole | Base (e.g., pyridine) | scirp.org |

| Alkylation | Alkyl Halide, Base | N-alkyl-aminopyrazole | Solvent (e.g., DMF) | researchgate.net |

| Sulfonylation | Sulfonyl Chloride, Base | N-sulfonyl-aminopyrazole | Base (e.g., pyridine) | beilstein-archives.orgchemrxiv.org |

5-Aminopyrazoles are highly valuable synthons for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. beilstein-journals.org The amine group, in conjunction with the adjacent C4-carbon or N1-nitrogen of the pyrazole ring, can act as a 1,3-dinucleophile, reacting with 1,3-bielectrophilic partners to form a new six-membered ring.

Pyrazolo[3,4-b]pyridines: A common route to this fused system involves the reaction of a 5-aminopyrazole with a β-diketone, such as a trifluoromethyl-β-diketone, in refluxing acetic acid. beilstein-journals.org Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like 4-hydroxycoumarin) are also effective for building the pyrazolo[3,4-b]pyridine core. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: These isomers are synthesized by reacting 5-aminopyrazoles with β-enaminones or chalcones. nih.gov A one-pot method has been developed involving the cyclocondensation of aminopyrazoles with enaminones, followed by an oxidative halogenation step. nih.gov

Pyrazolo[3,4-d]pyrimidines: This scaffold can be formed through the cyclocondensation of a 5-aminopyrazole-4-carboxamide with an aromatic aldehyde in the presence of iodine. beilstein-journals.org Another approach involves reacting a 5-amino-1H-pyrazole-4-carbonitrile with formic acid at elevated temperatures. nih.gov

Table 2: Examples of Heterocyclization Reactions with 5-Aminopyrazoles

| Fused System | Bielectrophilic Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | β-Diketone | Refluxing acetic acid | beilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminone or Chalcone | K₂S₂O₈, Water | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carboxamide + Aldehyde | Iodine, Acetonitrile | beilstein-journals.org |

| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Isatin + 4-Hydroxycoumarin | p-TSA, Water, Ultrasound | beilstein-journals.org |

Reactivity of the Thiane (B73995) Ring

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. Unlike aromatic rings, its reactivity is primarily associated with the sulfur atom and the C-H bonds of the methylene groups. It is generally a stable ring system.

The sulfur atom in the thiane ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the steric and electronic properties of the molecule.

Formation of Sulfoxides: Oxidation of thianes with one equivalent of an oxidizing agent, such as hydrogen peroxide, ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA), typically yields the corresponding thiane-1-oxide (a sulfoxide). d-nb.infokit.edu The stereochemistry of the resulting sulfoxide (B87167) (i.e., whether the oxygen is axial or equatorial) is influenced by the steric and electronic nature of the substituents on the ring and the specific oxidant used. researchgate.netacs.org For 4-substituted thianes, oxidation can produce a mixture of cis and trans sulfoxides. researchgate.netacs.org

Formation of Sulfones: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant (e.g., potassium permanganate) leads to the thiane-1,1-dioxide (a sulfone). d-nb.infobohrium.com In sulfones, the sulfur atom is in its highest oxidation state, and the geometry around it is tetrahedral.

The thiane ring is a conformationally flexible but generally stable saturated system, and its ring-opening is less common than that of strained sulfur heterocycles like thiiranes or thietanes. beilstein-journals.orgmsu.edu However, under specific conditions, ring cleavage or modification can occur.

Reductive Cleavage: The thiane ring can be cleaved under reductive conditions. A classic example is desulfurization using Raney Nickel, which would ultimately replace the C-S-C linkage with a C-H H-C linkage, effectively opening the ring. pharmaguideline.com

Ring Expansion: Rearrangement reactions can lead to ring expansion. For example, 2-vinyl thiane derivatives can undergo a beilstein-journals.orgrsc.org sigmatropic shift to form a nine-membered thiocine ring. acs.org

Cleavage via α-Functionalization: Functionalization of the carbon atom adjacent to the sulfur can facilitate ring-opening. For instance, after substitution at the α-position, subsequent manipulation involving desulfinylation can lead to ring-opened products. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its substitution pattern is governed by the electronic effects of its existing substituents. In 1-(thian-4-yl)-1H-pyrazol-3-amine, the powerful electron-donating 3-amino group is the dominant directing group for electrophilic substitution.

Electrophilic Substitution: Electrophilic attacks on 3-aminopyrazoles occur preferentially at the C4 position. beilstein-archives.org The amino group strongly activates the ring towards electrophiles, and the C4 position is the most nucleophilic site. A prime example is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating agents. beilstein-archives.org These reactions proceed readily at room temperature, often in a solvent like DMSO, to yield 4-halo-3-aminopyrazole derivatives with high regioselectivity. beilstein-archives.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrazole ring are less common than electrophilic substitutions unless an activating group or a good leaving group is present. Generally, nucleophilic attacks on the pyrazole nucleus are directed towards the C3 and C5 positions. researchgate.netdergipark.org.tr In the target molecule, the C3 position is already substituted with the amine group. Therefore, a nucleophilic substitution would likely require prior functionalization of the C5 position with a suitable leaving group, such as a halogen.

Investigation of Reaction Mechanisms and Intermediates

Detailed investigations into the reaction mechanisms and the identification of transient intermediates are crucial for understanding and optimizing chemical reactions. For many pyrazole derivatives, such studies have provided valuable insights into their chemical behavior. These investigations often involve a combination of experimental techniques and computational modeling.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are fundamental to elucidating reaction pathways by providing quantitative data on reaction rates, orders, and activation parameters. Such studies for pyrazole derivatives have often focused on cycloaddition reactions, electrophilic substitutions, and functional group transformations. For instance, the kinetics of the reaction between various pyrazoles and different electrophiles have been investigated to understand the regioselectivity of substitution.

However, specific kinetic data or detailed reaction pathway elucidation for the derivatization of this compound are not available in the current body of scientific literature. The presence of the sulfur-containing thian ring and the nucleophilic amine group would likely lead to complex reaction profiles, making such studies both challenging and potentially very informative. Without experimental or computational data, any proposed reaction pathway would be purely speculative.

Role of Catalysis in Derivatization Reactions

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The derivatization of pyrazoles often employs various catalytic systems, including transition metals and organocatalysts, to achieve desired chemical modifications. For example, palladium-catalyzed cross-coupling reactions are widely used to introduce aryl or alkyl substituents onto the pyrazole core.

Despite these possibilities, specific studies detailing the role of catalysis in the derivatization of this compound are absent from the reviewed literature. Research in this area would be necessary to understand how different catalysts interact with this substrate and to develop efficient synthetic routes to novel derivatives.

Advanced Research Directions and Potential Applications in Chemical Science and Material Development

Coordination Chemistry and Ligand Design

The presence of multiple heteroatoms (nitrogen and sulfur) in 1-(thian-4-yl)-1H-pyrazol-3-amine makes it a promising candidate as a ligand in coordination chemistry. The pyrazole (B372694) ring and the amino group are known to be excellent coordination sites for a variety of metal ions. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes incorporating this compound

The synthesis of metal complexes with this compound is anticipated to be straightforward, likely involving the reaction of the ligand with a metal salt in a suitable solvent. The pyrazole ring offers two nitrogen atoms for coordination, and the exocyclic amino group provides an additional binding site. This allows the ligand to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal complexes with varying nuclearity and geometry. researchgate.netacs.org

The characterization of these potential complexes would involve a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Table 1: Potential Coordination Modes and Resulting Complex Types

| Coordination Mode | Potential Metal Ions | Resulting Complex Type |

| Monodentate (via pyrazole N2) | Transition metals (e.g., Cu(II), Zn(II), Co(II)) | Simple mononuclear complexes |

| Bidentate (via pyrazole N2 and amino N) | Transition metals (e.g., Ni(II), Pd(II), Pt(II)) | Chelated mononuclear complexes |

| Bridging (via pyrazole N1 and N2) | Coinage metals (e.g., Ag(I), Au(I)) | Polynuclear complexes or coordination polymers |

| Tridentate (via pyrazole N2, amino N, and thian S) | Soft metal ions (e.g., Ag(I), Hg(II)) | Chelated complexes with enhanced stability |

The thian group's sulfur atom could also participate in coordination, particularly with soft metal ions, potentially leading to tridentate chelation and the formation of highly stable complexes. The resulting metal complexes are expected to exhibit interesting magnetic, electronic, and catalytic properties, depending on the choice of the metal center. unicam.it

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multidentate nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgacs.org MOFs are crystalline materials with porous structures, assembled from metal ions or clusters and organic linkers. The ability of this ligand to bridge multiple metal centers could lead to the formation of 1D, 2D, or 3D frameworks. researchgate.net

The specific architecture of the resulting MOF would depend on the coordination geometry of the metal ion and the reaction conditions. The presence of the thian group could also introduce additional functionality and influence the porosity and guest-binding properties of the framework.

Table 2: Potential MOF Architectures with this compound as a Linker

| Metal Ion Geometry | Linker Connectivity | Potential Framework Topology | Potential Applications |

| Octahedral | 2-connected | 1D chain | Gas storage, catalysis |

| Tetrahedral | 3-connected | 2D layer | Separation, sensing |

| Square Planar | 4-connected | 3D framework | Drug delivery, electronics |

The resulting MOFs could find applications in gas storage and separation, catalysis, and as sensory materials, owing to their tunable porosity and the chemical functionality imparted by the ligand. mdpi.comresearchgate.net

Contributions to Material Science

The unique structural features of this compound also suggest its potential use in the development of advanced materials with specific functions.

Development of Chemosensors and Recognition Elements

Pyrazole derivatives are well-known for their application as chemosensors, particularly for the detection of metal ions. researchgate.netresearchgate.net The this compound molecule contains both a signaling unit (the pyrazole ring) and binding sites (the amino and thian groups), which are the essential components of a chemosensor.

Upon binding to a specific analyte, such as a metal ion, the electronic properties of the pyrazole ring can be perturbed, leading to a detectable change in its photophysical properties, such as fluorescence or color. The amino and thian groups can provide selectivity for specific metal ions through preferential coordination. nih.govchemrxiv.org

Table 3: Potential Chemosensor Properties of this compound

| Target Analyte | Potential Sensing Mechanism | Expected Signal Change |

| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation-induced fluorescence quenching or enhancement | Change in fluorescence intensity |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with the sulfur atom | Colorimetric change |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with the amino group | Shift in absorption or emission spectra |

Further functionalization of the pyrazole or thian ring could lead to the development of highly selective and sensitive chemosensors for a range of analytes.

Exploration as Components in Functional Materials (e.g., bipolar materials, heat-resistant materials)

The thermal stability of the pyrazole ring makes it a suitable building block for heat-resistant materials. researchgate.net The incorporation of this compound into polymer backbones or as a component in composite materials could enhance their thermal stability.

While there is no direct evidence for its use in bipolar materials, the presence of both electron-donating (amino group) and electron-withdrawing (pyrazole ring) moieties suggests that derivatives of this compound could potentially exhibit bipolar charge transport properties. Bipolar materials are essential components in organic light-emitting diodes (OLEDs) and other organic electronic devices. Further research into the electronic properties of this compound and its derivatives is warranted to explore this potential.

Role in Agrochemical Scaffold Research

Pyrazole-containing compounds form the basis of many commercially successful agrochemicals, including fungicides, insecticides, and herbicides. nih.govnih.gov The pyrazole scaffold is valued for its broad spectrum of biological activity and its chemical stability.

The compound this compound contains the key structural features of many active agrochemical ingredients. The 3-aminopyrazole (B16455) moiety is a common pharmacophore in this class of compounds. The thian group may also contribute to the biological activity or modify the physicochemical properties of the molecule, such as its solubility and transport within the plant. zsmu.edu.uaevitachem.com

Therefore, this compound represents a valuable scaffold for the synthesis of new agrochemical candidates. By modifying the substituents on the pyrazole and thian rings, libraries of new compounds can be generated and screened for their biological activity against various plant pathogens and pests.

Design Principles for Pyrazole-Based Agrochemical Scaffolds

The pyrazole ring is a cornerstone in the development of modern agrochemicals, particularly fungicides and herbicides. globalresearchonline.netresearchgate.net Its popularity stems from its metabolic stability, synthetic accessibility, and its role as a versatile scaffold that allows for diverse functionalization. researchgate.netijrpr.com The design of new pyrazole-based agrochemicals often follows established principles aimed at enhancing efficacy, optimizing physical properties, and broadening the spectrum of activity.

One key design strategy is the "splicing-up" of bioactive substructures, where known pharmacophores are combined to create novel molecules with potentially synergistic or enhanced activities. rhhz.net A prominent example is the development of pyrazole carboxamide fungicides, such as Bixafen, which are potent succinate (B1194679) dehydrogenase inhibitors (SDHIs). rhhz.net In the design of these molecules, different structural components are systematically modified to improve performance. For instance, replacing the biphenyl (B1667301) group in the lead molecule Bixafen with a diarylamine scaffold has led to the discovery of new derivatives with potent antifungal activities against various plant pathogens. rhhz.net

The structure of this compound fits well within these design principles.

The Pyrazole Core : This is a well-established fungicidal and herbicidal pharmacophore. rhhz.netmdpi.com Its aromatic nature and the presence of two nitrogen atoms are crucial for binding to target enzymes in pests and weeds. globalresearchonline.net

The 3-amino Group : The amine functionality at the C-3 position is a critical site for synthetic modification. It can be readily derivatized to form amides, ureas, or other functional groups, allowing for the "splicing" of other bioactive moieties. This approach is central to creating large libraries of candidate compounds for screening. researchgate.net For example, the condensation of aminopyrazoles with other reagents is a common strategy to produce more complex and potentially more active molecules. researchgate.net

The following table summarizes key design principles for pyrazole-based agrochemical scaffolds and the potential role of this compound's structural features.

| Design Principle | Description | Relevance of this compound's Features |

| Bioactive Substructure Splicing | Combining known pharmacophores to create novel molecules with enhanced or synergistic bioactivity. rhhz.net | The pyrazole core is a known agrochemical pharmacophore. The 3-amino group serves as a handle for attaching other bioactive fragments. |

| Scaffold Hopping | Replacing a core molecular structure with another that has a similar spatial arrangement of functional groups but a different elemental composition. | The thian ring can be considered a bioisostere for other cyclic systems like cyclohexane (B81311) or piperidine (B6355638) rings used in other agrochemicals, offering a different profile of polarity and hydrogen bonding capacity. |

| Modulation of Physicochemical Properties | Adjusting lipophilicity, solubility, and metabolic stability by modifying substituents to improve uptake and transport in the target organism. | The thian ring contributes to the overall lipophilicity and three-dimensional shape, which can be crucial for passing through biological membranes. |

| Target-Oriented Design | Designing molecules to fit the specific binding site of a target enzyme or receptor, often guided by molecular modeling. | The flexible thian ring can adopt different conformations to optimize the fit within a protein's binding pocket. The pyrazole nitrogens and amine group can form specific hydrogen bonds with amino acid residues. |

Exploration of Molecular Recognition Principles in Diverse Chemical Systems

Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to biology and chemistry. Pyrazole derivatives are excellent platforms for studying these principles due to their defined geometry and versatile interaction capabilities. rsc.org They can act as hydrogen bond donors (N-H) and acceptors (pyridine-type N), participate in π-stacking, and be functionalized to coordinate with metal ions. ijrpr.comacs.org

The structural features of this compound make it a compelling candidate for molecular recognition studies. The molecule possesses multiple sites capable of engaging in specific non-covalent interactions:

Pyrazole Ring : The N-H group is a hydrogen bond donor, while the adjacent sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This arrangement is crucial for forming defined complexes and directing the assembly of supramolecular structures. acs.org

3-Amino Group : This exocyclic amine provides an additional strong hydrogen bond donor site, enhancing the molecule's ability to bind to anions or hydrogen bond-accepting functional groups on other molecules.

Thian Ring : The sulfur atom in the thian ring, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor or a soft Lewis base, allowing it to coordinate with certain metal ions.

Research on related azole compounds demonstrates that the presence and position of substituents significantly impact binding affinity and selectivity for biological targets like enzymes. nih.gov For instance, studies on pyrazole derivatives binding to Cytochrome P450 enzymes (CYP2E1) show that hydrophobicity and the size of substituents on the pyrazole ring are critical determinants of binding affinity. nih.gov The introduction of hydrophobic groups can mediate favorable contacts with the nonpolar interior of an enzyme's catalytic site. nih.gov The thian ring of this compound provides a distinct hydrophobic and sterically demanding feature that could be explored for selective binding to such targets.

Furthermore, pyrazole derivatives are used to construct fluorescent probes for detecting ions and molecules of biological importance. rsc.org The pyrazole scaffold can be incorporated into larger conjugated systems where binding events, such as deprotonation or ion coordination, lead to observable changes in fluorescence. The amine group on this compound could be a reactive site for linking to a fluorophore, creating a sensor where the pyrazole and thian moieties act as the recognition unit.

| Interaction Type | Potential Role of this compound | Example from General Pyrazole Chemistry |

| Hydrogen Bonding | The pyrazole N-H and amine N-H groups act as H-bond donors. The pyrazole N and sulfur atom act as H-bond acceptors. | Pyrazole-based receptors are used in anion sensing, where N-H groups bind to anions like fluoride. acs.org |

| Metal Coordination | The pyridine-type nitrogen of the pyrazole ring, the amine nitrogen, and the thian sulfur can act as ligands for metal ions. ijrpr.com | Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.netijrpr.com |

| Hydrophobic Interactions | The non-polar surface of the thian ring can engage in hydrophobic interactions within protein binding pockets. | Substituents on pyrazoles mediate contacts with the hydrophobic interior of enzyme catalytic sites, influencing binding affinity. nih.gov |

| π-π Stacking | The electron-rich pyrazole ring can stack with other aromatic systems. | Pyrazole-containing drugs can intercalate into DNA or form π-π molecular complexes with other planar molecules. researchgate.net |

By systematically studying how this compound interacts with various guest molecules, from simple anions to complex biomacromolecules, researchers can gain deeper insights into the subtle forces that govern molecular recognition.

常见问题

Q. What are the established synthetic routes for preparing 1-(thian-4-yl)-1H-pyrazol-3-amine?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate nitriles or ketones. A common method involves reacting 3-aryl-2-(aminomethylen)-propannitrile derivatives with hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol), as described in German Patent DE4333659 . Reaction optimization often includes controlling temperature (e.g., 35–50°C) and using catalysts like cesium carbonate or copper(I) bromide to improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization typically employs a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- X-ray Diffraction : Single-crystal analysis resolves bond angles and stereochemistry, critical for confirming thianyl and pyrazole ring orientations .

Q. What safety precautions are necessary when handling pyrazole-3-amine derivatives?

Pyrazole amines may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Researchers should:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or contact.

- Store waste separately for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses of pyrazole-3-amine derivatives?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility in coupling reactions .

- Catalytic Systems : Copper(I) bromide or cesium carbonate accelerates cyclization and reduces side products .

- Purification Techniques : Gradient elution in column chromatography (e.g., 0–100% ethyl acetate/hexane) isolates pure products .

Q. What analytical methods resolve contradictions in spectral data for pyrazole-3-amine analogs?

Discrepancies in NMR or HRMS data can arise from tautomerism or impurities. Solutions include:

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The thianyl group’s electron-donating sulfur atom enhances nucleophilic substitution at the pyrazole C4 position. Steric hindrance from bulky substituents (e.g., trimethylphenyl) can suppress undesired dimerization. For example, coupling with iodopyridines under Buchwald-Hartwig conditions requires palladium catalysts to mediate aryl-amine bond formation .

Experimental Design & Data Analysis

Q. What factorial design approaches are suitable for optimizing pyrazole-3-amine synthesis?

A 2 factorial design can systematically test variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies interactions between factors, such as how excess hydrazine improves cyclization but increases purification complexity .

Q. How can researchers validate the biological activity of this compound derivatives?

- Antimicrobial Assays : Broth microdilution tests (e.g., MIC against S. aureus) assess potency .

- Docking Studies : Molecular modeling with target proteins (e.g., bacterial enzymes) predicts binding modes and guides structural modifications .

Data Contradiction & Resolution

Q. How should researchers address inconsistent bioactivity results across pyrazole-3-amine analogs?

Discrepancies may stem from impurities or assay variability. Mitigation steps include:

Q. What computational tools aid in predicting the stability of pyrazole-3-amine intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。